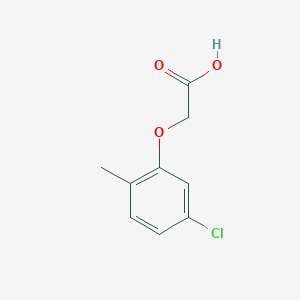
N-(3-chloro-4-methylphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a useful research compound. Its molecular formula is C16H15ClN2O3 and its molecular weight is 318.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0771200 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytokinin Activity
Urea derivatives have been studied for their cytokinin activity, which plays a crucial role in promoting cell division in plant tissues. For example, research on N-phenyl-N′-(4-pyridyl)urea derivatives revealed significant cytokinin activity in tobacco callus bioassays, with some compounds exhibiting activity comparable to that of known cytokinins like N6-benzyladenine (Takahashi et al., 1978). This suggests that certain urea derivatives could have applications in agricultural biotechnology, specifically in enhancing plant growth and development.
Anticancer Research
Urea derivatives have also been explored for their potential anticancer properties. For instance, the synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas showed promising enzyme inhibition and anticancer activity, with certain compounds exhibiting in vitro anticancer activity (Mustafa et al., 2014). Another study focused on 1-aryl-3-(2-chloroethyl) ureas indicated their cytotoxicity on human adenocarcinoma cells, suggesting potential use as anticancer agents (Gaudreault et al., 1988).
Plant Morphogenesis
Research into the cytokinin-like activity of urea derivatives like forchlorofenuron (CPPU) and thidiazuron (TDZ) has shown significant effects on in vitro plant morphogenesis. These compounds have been used extensively in studies related to plant cell division and differentiation, highlighting their potential in horticultural applications to enhance adventitious root formation and somatic embryogenesis (Ricci & Bertoletti, 2009).
Antimicrobial Activity
The antimicrobial properties of urea derivatives have also been investigated. For example, the study of new thiourea derivatives showed significant antipathogenic activity against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-2-3-11(8-13(10)17)18-16(20)19-12-4-5-14-15(9-12)22-7-6-21-14/h2-5,8-9H,6-7H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSTWLXSYGXQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride](/img/structure/B4572850.png)
![N-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide](/img/structure/B4572851.png)
![[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4572860.png)
![4-bromo-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B4572862.png)

![methyl 6-chloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4572882.png)
![4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4572887.png)
![1-(ethylsulfonyl)-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4572891.png)
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione](/img/structure/B4572897.png)
![3-{3-[(3-bromobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4572904.png)

![N-(3-chloro-4-fluorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4572924.png)
![1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-ETHOXYETHAN-1-ONE](/img/structure/B4572929.png)
![5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B4572930.png)
